1-Bromo-3-(2-chloroethyl)benzene

Description

Significance of Aryl and Alkyl Halides in Organic Synthesis

Aryl halides, compounds containing a halogen atom bonded to an aromatic ring, and alkyl halides, where a halogen is attached to an alkyl group, are crucial building blocks in the synthesis of a wide array of organic molecules. numberanalytics.comnumberanalytics.comiitk.ac.in Their importance stems from the carbon-halogen bond's polarity, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. quora.com This reactivity allows for the conversion of alkyl and aryl halides into numerous other functional groups. quora.com

Aryl halides are key intermediates in the production of pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.inlibretexts.org They are utilized in cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming carbon-carbon bonds. fiveable.mefiveable.me The specific halogen atom—iodine, bromine, or chlorine—influences the reactivity, with iodides being the most reactive. fiveable.me

Alkyl halides are equally vital in organic synthesis, serving as precursors for compounds like alcohols, ethers, alkenes, and amines. numberanalytics.compatsnap.com They are fundamental in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The versatility of alkyl halides is evident in their participation in nucleophilic substitution and elimination reactions. numberanalytics.com

Structural Features of 1-Bromo-3-(2-chloroethyl)benzene and its Chemical Space

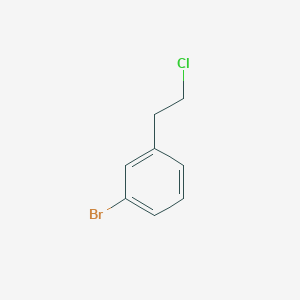

This compound is an organic compound with the molecular formula C8H8BrCl. smolecule.com Its structure consists of a benzene (B151609) ring substituted with a bromine atom at the first position and a 2-chloroethyl group at the third (meta) position. smolecule.com This specific arrangement of a bromo substituent on the aromatic ring and a chloro substituent on the ethyl side chain defines its unique chemical properties and reactivity.

The presence of two different halogen atoms in distinct chemical environments—an aryl bromide and an alkyl chloride—offers the potential for selective chemical transformations. The aryl bromide can participate in reactions typical of aryl halides, such as cross-coupling reactions, while the alkyl chloride can undergo nucleophilic substitution.

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 98545-55-2 |

| Molecular Formula | C8H8BrCl |

| Molecular Weight | 219.51 g/mol |

| SMILES | C1=CC(=CC(=C1)Br)CCCl |

| InChI | InChI=1S/C8H8BrCl/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5H2 |

| InChI Key | WGJAYACACWILMG-UHFFFAOYSA-N |

Table 1: Chemical and Structural Properties of this compound. smolecule.comuni.lusigmaaldrich.com

Spectroscopic data, such as Nuclear Magnetic Resonance (NMR), provides further insight into the structure of this compound. For instance, the 1H NMR spectrum of this compound in CDCl3 shows characteristic signals for the aromatic and ethyl protons. rsc.org

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.40 | m | 2H | Aromatic protons |

| 7.23–7.13 | m | 2H | Aromatic protons |

| 3.71 | t (J = 7.2 Hz) | 2H | -CH2-Cl |

| 3.04 | t (J = 7.2 Hz) | 2H | Ar-CH2- |

Table 2: 1H NMR Data for this compound. rsc.org

Scope and Research Imperatives for Dihalogenated Arylethyl Derivatives

Dihalogenated arylethyl derivatives, like this compound, represent a class of compounds with significant potential in synthetic and medicinal chemistry. The presence of two halogen atoms allows for a variety of chemical modifications, making them valuable intermediates for creating more complex molecules. researchgate.net

Research into these derivatives is driven by several key imperatives:

Development of Novel Synthetic Methodologies: The differential reactivity of the aryl and alkyl halides can be exploited to develop selective and efficient synthetic routes to a wide range of functionalized molecules.

Exploration of Pharmacological Activity: Halogenated compounds are known to exhibit a range of biological activities. nih.gov Investigating the pharmacological profiles of new dihalogenated arylethyl derivatives could lead to the discovery of novel therapeutic agents.

Materials Science Applications: Aryl halides are used in the synthesis of polymers and other materials. iitk.ac.in Dihalogenated derivatives offer the potential to create new materials with unique properties.

The study of compounds like this compound and its analogs is crucial for advancing our understanding of organic reactions and for the development of new technologies and medicines.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(2-chloroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJAYACACWILMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98545-55-2 | |

| Record name | 1-bromo-3-(2-chloroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 3 2 Chloroethyl Benzene and Analogues

Strategies for ortho-, meta-, and para-Disubstituted Benzene (B151609) Rings

The preparation of disubstituted benzene rings with specific substitution patterns—ortho (1,2), meta (1,3), and para (1,4)—relies on the directing influence of the substituents introduced onto the benzene ring. Substituents are broadly classified as either ortho-, para-directing or meta-directing. masterorganicchemistry.com Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com Conversely, deactivating groups, which withdraw electron density, direct incoming electrophiles to the meta position. masterorganicchemistry.com

Halogens are an exception, being deactivating yet ortho-, para-directing. uci.edu This nuanced understanding of substituent effects is fundamental to devising synthetic pathways for compounds like 1-bromo-3-(2-chloroethyl)benzene, where a meta-relationship exists between the bromo and chloroethyl groups.

Directed Electrophilic Aromatic Substitution Approaches

Directed electrophilic aromatic substitution is a cornerstone of synthetic organic chemistry, allowing for the regioselective functionalization of aromatic rings. fiveable.me By choosing the sequence of reactions based on the directing effects of the substituents, chemists can synthesize the desired isomer.

The synthesis of this compound would likely involve a sequence of reactions that installs the bromo and chloroethyl groups in the desired meta-relationship. A plausible retrosynthetic analysis would involve considering which group is best to introduce first.

For instance, starting with benzene, a Friedel-Crafts acylation followed by reduction could introduce an ethyl group. However, an alkyl group is an ortho-, para-director, which would not lead to the desired meta-substitution pattern for a subsequent bromination.

A more effective strategy would be to first introduce a meta-directing group. For example, nitration of benzene yields nitrobenzene. The nitro group is a strong meta-director, so subsequent bromination would occur at the meta-position to give 1-bromo-3-nitrobenzene. The nitro group can then be converted to an amino group by reduction, which in turn can be transformed into other functional groups via diazonium salt chemistry.

Alternatively, Friedel-Crafts acylation of benzene with acetyl chloride would yield acetophenone. The acetyl group is a meta-director, so bromination would yield 3-bromoacetophenone. The ketone can then be reduced to an ethyl group, and subsequent chlorination of the ethyl group could be explored, though this might present challenges with selectivity.

A common approach for introducing a 2-chloroethyl group is through Friedel-Crafts acylation with 3-chloropropionyl chloride, followed by reduction of the carbonyl group.

In some synthetic routes, temporary directing groups are employed to control the position of substitution. openochem.orgnih.gov These groups are introduced to direct a subsequent reaction and are then removed or transformed.

For example, sulfonation of benzene yields benzenesulfonic acid. The sulfonic acid group is a meta-director. Subsequent nitration would yield 3-nitrobenzenesulfonic acid. The sulfonic acid group can then be removed by treatment with steam, yielding nitrobenzene. While not the most direct route to a meta-substituted product from benzene itself, this illustrates the principle of using a temporary directing group to achieve a desired substitution pattern that might be difficult to obtain directly. openochem.org

The nitro group itself can be considered a temporary directing group in the sense that it directs meta and can then be reduced to an amine, which is an ortho-, para-director, or converted into a variety of other functional groups via a diazonium salt. snnu.edu.cnproquest.comresearchgate.net This versatility makes it a key functional group in the synthesis of polysubstituted benzenes.

Diazonium Chemistry for Halogen Introduction

Aryl diazonium salts are highly versatile intermediates in the synthesis of substituted aromatic compounds. fiveable.mebyjus.com They are typically prepared from primary aromatic amines through a process called diazotization. weebly.comjove.com The diazonium group, -N₂⁺, is an excellent leaving group and can be replaced by a wide variety of nucleophiles, including halides. byjus.com

The Sandmeyer reaction is a classic and widely used method for introducing bromine or chlorine onto an aromatic ring by treating an aryl diazonium salt with a copper(I) halide (CuBr or CuCl). wikipedia.orglscollege.ac.in This reaction is particularly useful when direct halogenation is not feasible or gives the wrong isomer. wikipedia.org

For the synthesis of a compound like 1-bromo-3-chlorobenzene, one could start with 3-bromoaniline (B18343). Diazotization of 3-bromoaniline would produce 3-bromobenzenediazonium salt. Subsequent treatment with copper(I) chloride would yield 1-bromo-3-chlorobenzene. chegg.com Similarly, starting with 3-chloroaniline, diazotization followed by a Sandmeyer reaction with copper(I) bromide would also produce the desired product.

The key starting materials for diazonium chemistry are primary aromatic amines. These are often prepared by the reduction of the corresponding nitro compounds. For instance, to obtain 3-bromoaniline, one would start with nitrobenzene, brominate it in the meta position to get 1-bromo-3-nitrobenzene, and then reduce the nitro group to an amino group.

Alternatively, if a synthesis starts with an aniline (B41778) derivative, the amino group can be protected, for example, by acetylation to form an anilide. The anilide is still an ortho-, para-director but is less activating than the amino group, which can help to control reactions like halogenation and prevent polysubstitution. After the desired substitution is achieved, the protecting group can be removed to regenerate the amino group, which can then be used to form a diazonium salt.

Functionalization of the (2-Chloroethyl) Moiety

Synthesis from Phenethyl Alcohol Derivatives

A direct and common method for synthesizing this compound is through the nucleophilic substitution of 2-(3-bromophenyl)ethanol. In this approach, the hydroxyl group of the phenethyl alcohol is replaced by a chlorine atom. This transformation is typically accomplished using standard chlorinating agents.

Reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are effective for this conversion. The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. orgsyn.org The general mechanism involves the conversion of the alcohol into a better leaving group, which is then displaced by a chloride ion.

Reaction Scheme: 3-BrC₆H₄CH₂CH₂OH + SOCl₂ → 3-BrC₆H₄CH₂CH₂Cl + SO₂ + HCl

The reaction is typically carried out in an inert solvent, and sometimes a base like pyridine (B92270) is added to neutralize the HCl produced.

Halogenation at the Ethyl Chain (e.g., Anti-Markovnikov Hydrochlorination of Styrenes)

An alternative strategy involves the addition of hydrogen chloride (HCl) across the double bond of 3-bromostyrene (B1266119). To obtain the desired this compound, the addition must follow an anti-Markovnikov regioselectivity, where the chlorine atom adds to the terminal carbon of the vinyl group.

Standard hydrochlorination of styrenes typically follows Markovnikov's rule, placing the halogen at the more substituted benzylic position due to the formation of a stable benzylic carbocation. To achieve the anti-Markovnikov product, a radical mechanism must be induced. youtube.comyoutube.com This is commonly achieved by adding a radical initiator, such as peroxides (e.g., benzoyl peroxide), under photochemical or thermal conditions. youtube.com

The mechanism proceeds as follows:

Initiation: The peroxide initiator generates radicals upon heating or UV irradiation. These radicals then react with HCl to produce a chlorine radical (Cl•).

Propagation: The chlorine radical adds to the less substituted carbon of the 3-bromostyrene double bond. This addition generates a more stable benzylic radical at the carbon adjacent to the aromatic ring. youtube.comyoutube.com This radical then abstracts a hydrogen atom from another molecule of HCl, forming the final product and regenerating a chlorine radical to continue the chain reaction. youtube.com

It is important to note that while anti-Markovnikov hydrobromination with HBr in the presence of peroxides is a well-established and efficient reaction, the analogous hydrochlorination is thermodynamically less favorable and can be more challenging to control. youtube.com

Radical Halogenation Pathways

The direct radical halogenation of 3-bromoethylbenzene presents another potential synthetic route. This method involves the substitution of a hydrogen atom on the ethyl side chain with a chlorine atom via a free-radical mechanism, typically initiated by UV light or heat. themasterchemistry.com

However, this pathway faces significant regioselectivity challenges. The benzylic position (the α-carbon, adjacent to the benzene ring) is significantly more reactive towards radical abstraction than the terminal methyl position (the β-carbon). youtube.com This is due to the resonance stabilization of the resulting benzylic radical. themasterchemistry.comyoutube.com

Consequently, the free-radical chlorination of 3-bromoethylbenzene would predominantly yield 1-bromo-3-(1-chloroethyl)benzene. The reactivity-selectivity principle further complicates this route; chlorine radicals are highly reactive and therefore less selective than bromine radicals. youtube.comchemistrysteps.comresearchgate.net This lack of selectivity means that, in addition to the favored α-chlorination, chlorination at the β-position and even polychlorination can occur, leading to a mixture of products that is difficult to separate. themasterchemistry.commasterorganicchemistry.com Therefore, direct radical chlorination is generally not a viable method for the selective synthesis of this compound.

Multi-Step Synthetic Sequences and Optimization

The synthesis of this compound often requires a multi-step approach to ensure the correct placement of substituents on the aromatic ring and the desired functionalization of the side chain. The order of reactions is critical for success. pressbooks.publibretexts.org

A plausible retrosynthetic analysis starting from benzene would involve establishing the 1,3-disubstituted pattern and then elaborating the ethyl chloride side chain.

Reaction Conditions and Catalytic Systems

The optimization of a multi-step synthesis hinges on the careful selection of reaction conditions and catalysts for each step.

| Reaction Step | Reagents & Catalysts | Typical Conditions | Purpose |

| Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃) | Anhydrous conditions, inert solvent | Installs a meta-directing acyl group on the benzene ring. nih.gov |

| Bromination (EAS) | Bromine (Br₂), Iron(III) bromide (FeBr₃) or Iron (Fe) | Inert solvent, room temperature | Introduces the bromine atom at the meta position to the acyl group. |

| Ketone Reduction | Sodium borohydride (B1222165) (NaBH₄), then H₃O⁺ | Methanol (B129727) or ethanol (B145695) as solvent | Reduces the ketone to a secondary alcohol. |

| Chlorination of Alcohol | Thionyl chloride (SOCl₂) | Inert solvent (e.g., toluene), often with a base (e.g., pyridine) | Converts the hydroxyl group to a chloro group with high regioselectivity. orgsyn.org |

| Anti-Markovnikov Addition | 3-Bromostyrene, HCl, Peroxide (e.g., AIBN, BPO) | UV irradiation or heat | Radical addition of HCl across a double bond to install chlorine at the terminal position. google.com |

Optimization Considerations:

Friedel-Crafts Reactions: These reactions require strictly anhydrous conditions as the Lewis acid catalysts are moisture-sensitive. Optimization involves controlling the stoichiometry of the catalyst to prevent side reactions. ed.ac.uk Using acylation instead of alkylation avoids carbocation rearrangements and polyalkylation, providing a cleaner product. chemistrysteps.combeilstein-journals.org

Catalyst Recovery: Modern approaches favor heterogeneous catalysts or recyclable catalytic systems to improve the environmental footprint and cost-effectiveness of the synthesis. nih.gov

Purification: Each step requires careful purification, often involving extraction, washing, and chromatography or distillation to ensure the purity of the intermediate for the subsequent reaction.

By employing a logical sequence of reactions, such as Friedel-Crafts acylation, followed by meta-bromination, reduction of the ketone to an alcohol, and final conversion to the chloride, the synthesis of this compound can be achieved with high control over regioselectivity.

Chemical Reactivity and Transformation Pathways of 1 Bromo 3 2 Chloroethyl Benzene

Reactivity of the Aromatic Bromine Atom

The bromine atom attached to the benzene (B151609) ring is a key functional group that participates in a variety of substitution and coupling reactions. Its reactivity is typical of an aryl halide on a moderately deactivated ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) on aryl halides like 1-bromo-3-(2-chloroethyl)benzene is generally challenging due to the high strength of the carbon-halogen bond. Such reactions typically proceed through one of two major mechanisms: the SNAr (addition-elimination) mechanism or the elimination-addition (benzyne) mechanism. libretexts.org

For the SNAr mechanism to occur at a significant rate, the aromatic ring usually requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com Since the (2-chloroethyl) group is not a strong electron-withdrawing group, SNAr reactions on this compound would necessitate harsh conditions, such as high temperatures and pressures with potent nucleophiles.

Alternatively, under the influence of a very strong base, such as sodium amide (NaNH₂), the reaction can proceed via a benzyne (B1209423) intermediate. masterorganicchemistry.com This elimination-addition mechanism involves the initial deprotonation of an aromatic proton ortho to the bromine, followed by the elimination of bromide to form a highly reactive benzyne. The subsequent addition of a nucleophile can lead to a mixture of products. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl product. libretexts.org The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. researchgate.net Research on the closely related compound, 1-bromo-3-(chloromethyl)benzene, demonstrates highly selective coupling at the C-Br bond. nih.gov The reaction proceeds with excellent yields when catalyzed by a palladium acetate/tricyclohexylphosphine system, highlighting the utility of this transformation for creating complex molecular scaffolds while preserving the chloroalkyl side chain. nih.gov

Interactive Table: Suzuki Coupling of 1-bromo-3-(chloromethyl)benzene with Various Arylboronic Acids nih.gov

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 3-(Chloromethyl)-1,1'-biphenyl | 96 |

| 4-Methylphenylboronic acid | 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 95 |

| 4-Methoxyphenylboronic acid | 3-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 98 |

| 4-Fluorophenylboronic acid | 3-(Chloromethyl)-4'-fluoro-1,1'-biphenyl | 95 |

| 3-Chlorophenylboronic acid | 3'-Chloro-3-(chloromethyl)-1,1'-biphenyl | 94 |

| 2-Methylphenylboronic acid | 3-(Chloromethyl)-2'-methyl-1,1'-biphenyl | 90 |

Reaction conditions: 1-bromo-3-(chloromethyl)benzene, arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃, Toluene/H₂O, 80 °C, 2 h. Data is for the analogous compound 1-bromo-3-(chloromethyl)benzene.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed process is a powerful tool for vinylation of aryl rings. masterorganicchemistry.com While specific studies on this compound are limited, aryl bromides are standard substrates for this reaction, typically reacting with alkenes like acrylates or styrenes in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net The reaction is expected to selectively occur at the C-Br bond, yielding 3-(2-chloroethyl)styrene derivatives.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes. libretexts.org The reactivity trend for aryl halides is I > Br > Cl, making the bromo-substituent of the title compound a suitable reaction site. wikipedia.org The reaction would yield 1-(alkynyl)-3-(2-chloroethyl)benzene derivatives under standard Sonogashira conditions, which typically involve a palladium-phosphine complex, a copper(I) salt (like CuI), and an amine base. walisongo.ac.id

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. organic-chemistry.orgwikipedia.org Halogens can function as weak DMGs. nih.gov For this compound, the bromine atom could direct metalation to the C2 or C6 positions.

However, a significant competing reaction for aryl bromides is halogen-metal exchange, which is often faster than ortho-deprotonation. uwindsor.ca This process would result in the formation of 3-(2-chloroethyl)phenyllithium, rather than the ortho-lithiated species. Studies on meta-substituted bromobenzenes have shown that subsequent functionalization after metalation can be inefficient. nih.gov Therefore, achieving selective ortho-functionalization of this compound via a DoM strategy would be challenging and likely complicated by the competing halogen-metal exchange pathway.

Reactivity of the (2-Chloroethyl) Side Chain

The (2-chloroethyl) group is a primary alkyl chloride, and its reactivity is dominated by nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2 Mechanisms)

The substitution of the chlorine atom by a nucleophile can theoretically proceed through either an SN1 or SN2 mechanism. libretexts.org

SN2 Mechanism: As a primary alkyl halide, the (2-chloroethyl) side chain is sterically unhindered, which strongly favors the SN2 pathway. savemyexams.comlibretexts.org This mechanism involves a one-step, concerted process where the nucleophile attacks the carbon atom, and the chloride leaving group departs simultaneously. libretexts.org Reactions with strong nucleophiles in polar aprotic solvents would predominantly follow the SN2 mechanism.

SN1 Mechanism: The SN1 mechanism proceeds through a carbocation intermediate. savemyexams.com A primary carbocation is highly unstable, making a direct SN1 pathway unlikely. However, the proximity of the phenyl ring could offer some stabilization. While not a true benzylic halide, where the halogen is directly attached to the carbon adjacent to the ring, some electronic influence is possible. chemtopper.com Nevertheless, carbocation rearrangement is not a significant factor here. The SN1 pathway would only be favored under conditions with a very good leaving group and a non-nucleophilic, polar protic solvent, but the SN2 pathway is generally expected to be dominant for this substrate. libretexts.org

Elimination Reactions to Form Alkenes

The (2-chloroethyl) side chain can undergo an E2 (bimolecular elimination) reaction in the presence of a strong, sterically hindered base to form an alkene. In this case, dehydrochlorination of this compound yields 3-bromostyrene (B1266119).

A patent describes a similar process where bromoethyl bromobenzene (B47551) is converted to bromostyrene by passing it over molten alkali metal bromides at high temperatures (250-500 °C). google.com The patent notes that chloroethyl bromobenzenes undergo the same elimination reaction with similar ease, though potentially requiring higher temperatures. google.com The use of a strong base like potassium tert-butoxide in a suitable solvent is a more conventional laboratory method to promote this elimination. google.com

Oxidative Transformations of the Alkyl Chain

The ethyl group attached to the benzene ring is susceptible to oxidation, a common transformation for alkylbenzenes. arabjchem.orgnih.gov The benzylic position, the carbon atom directly attached to the aromatic ring, is particularly reactive towards oxidation. libretexts.orgmasterorganicchemistry.com This increased reactivity is due to the stabilization of the resulting intermediate radical or cation by the adjacent benzene ring through resonance. libretexts.orguzh.ch

Oxidation of ethylbenzene (B125841) and its derivatives can yield a range of products depending on the reaction conditions and the oxidizing agent used. arabjchem.orgresearchgate.net Common products include acetophenone, 1-phenylethanol, and benzoic acid. researchgate.net For instance, the liquid-phase oxidation of ethylbenzene with oxygen from the air, often catalyzed by transition metals like cobalt or manganese, is a primary industrial route to acetophenone. researchgate.net The reaction typically proceeds through an ethylbenzene hydroperoxide intermediate. researchgate.netgoogle.com

Various catalytic systems have been developed to enhance the efficiency and selectivity of ethylbenzene oxidation. arabjchem.orgthaiscience.info For example, a cerium-based metal-organic framework (Ce-BTC) has demonstrated high conversion and selectivity for the oxidation of ethylbenzene to acetophenone. arabjchem.org Similarly, the use of N-hydroxyphthalimide (NHPI) as a catalyst, enhanced by polyethylene (B3416737) glycol-functionalized dicationic acidic ionic liquids (PEG-DAILs), has shown high conversion of ethylbenzene with significant selectivity for acetophenone. thaiscience.info

The general mechanism for the oxidation of the alkyl chain often involves the formation of a benzylic radical as a key intermediate. This radical can then react with oxygen to form a hydroperoxide, which can subsequently decompose to yield ketones or alcohols. nih.gov

Table 1: Products of Ethylbenzene Oxidation

| Oxidizing Agent/Catalyst | Major Products | Reference |

|---|---|---|

| Air/Transition Metal Catalysts (e.g., Co, Mn) | Acetophenone, 1-Phenylethanol, Ethylbenzene Hydroperoxide | researchgate.net |

| Ce-BTC MOF | Acetophenone | arabjchem.org |

| NHPI/PEG-DAILs | Acetophenone | thaiscience.info |

| KMnO4 | Benzoic Acid | libretexts.org |

Formation and Reactivity of Benzylic Intermediates

The benzylic position of this compound is a focal point for reactivity due to the ability of the benzene ring to stabilize intermediates formed at this site. libretexts.org

Benzylic radicals are readily formed due to the resonance stabilization afforded by the adjacent aromatic ring. libretexts.orguzh.chaskfilo.com This stabilization lowers the bond dissociation energy of the benzylic C-H bonds, making them susceptible to abstraction by radicals. libretexts.org For example, in the presence of a radical initiator like light or peroxides, a halogen, such as bromine, can selectively abstract a benzylic hydrogen to form a stable benzylic radical. libretexts.org This radical can then react further, for instance, with a bromine molecule to form a benzylic bromide. libretexts.org

Benzylic cations are also stabilized by resonance, with the positive charge being delocalized into the aromatic ring. libretexts.orguzh.ch These cations are key intermediates in reactions such as SN1 nucleophilic substitutions at the benzylic position. libretexts.org The formation of benzylic cations can be facilitated by the departure of a leaving group from the benzylic carbon or through the protonation of a benzylic alcohol followed by the loss of water. The stability of the benzylic cation makes it a favorable intermediate in various reactions. acs.org

The generation of benzylic radical cations from substituted benzenes, including ethylbenzene, has been studied using techniques like pulse radiolysis in aqueous media. dtu.dk These radical cations can be formed from the corresponding OH adducts through elimination of a hydroxide (B78521) ion. dtu.dk

Rearrangement reactions involving benzylic intermediates can lead to the formation of different structural isomers. These rearrangements are often driven by the formation of a more stable intermediate or product.

One notable type of rearrangement is the Claisen rearrangement, which can occur with benzylic vinyl ethers. researchgate.netuq.edu.au While less common than its aliphatic counterpart, the benzyl-Claisen rearrangement proceeds through a msu.edumsu.edu-sigmatropic shift, likely involving a dearomatized isotoluene intermediate. uq.edu.au The reaction conditions, particularly the solvent, can significantly influence the outcome, with some solvents favoring the rearrangement and others leading to radical dissociation-recombination products. uq.edu.au

Other types of rearrangements, such as the benzylic Newman–Kwart rearrangement, involve the migration of a group to the benzylic position. kiku.dk These reactions often proceed through a tight ion pair intermediate consisting of a benzylic carbocation and another moiety. kiku.dk The electronic nature of substituents on the aromatic ring can influence the rate of these rearrangements. kiku.dk Additionally, unprecedented double benzylic rearrangements have been observed under specific basic conditions, involving tandem 1,4- and 1,2-shifts. researchgate.net

Concerted and Stepwise Reaction Mechanisms

The reactions of this compound can proceed through either concerted or stepwise mechanisms, depending on the specific transformation.

Concerted reactions, such as the Diels-Alder reaction, involve the simultaneous formation and breaking of multiple bonds in a single transition state. researchgate.net While the classic Diels-Alder reaction is a concerted [4+2] cycloaddition, stepwise mechanisms involving zwitterionic or diradical intermediates are also possible under certain conditions. researchgate.net The stereochemistry of the products can often provide insight into whether a reaction is concerted or stepwise. researchgate.net

Stepwise mechanisms involve the formation of one or more reactive intermediates, such as carbocations, carbanions, or free radicals. nowgongcollege.edu.in Many reactions of this compound, particularly those involving the benzylic position or the aromatic ring, proceed through stepwise pathways. For example, nucleophilic substitution reactions at the benzylic carbon can occur via a stepwise SN1 mechanism involving a benzylic carbocation intermediate. libretexts.org Similarly, free radical bromination at the benzylic position is a stepwise process involving initiation, propagation, and termination steps. askfilo.comlibretexts.org

Elimination reactions, such as the β-elimination from the 2-chloroethyl group, can also proceed through stepwise mechanisms. For instance, the elimination reaction of 2-(2-chloroethyl)pyridine (B91823) induced by a base was found to proceed through a second-order rate law, suggesting a bimolecular elimination (E2) or a stepwise E1cb mechanism. acs.org

Selectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—the bromine on the ring, the chlorine on the ethyl chain, and the benzylic hydrogens—raises the issue of selectivity in its reactions.

The relative reactivity of different C-H bonds in free-radical halogenation is a classic example of selectivity. For instance, bromination is significantly more selective than chlorination for abstracting a weaker C-H bond over a stronger one. masterorganicchemistry.com This is attributed to the later transition state of the hydrogen abstraction step in bromination, which more closely resembles the energy of the resulting radical products. masterorganicchemistry.com Therefore, in a reaction with this compound, radical bromination would be highly selective for the benzylic position due to the stability of the benzylic radical. libretexts.orglibretexts.org

In nucleophilic substitution reactions, the two halogen atoms present different reactivities. The bromine atom on the aromatic ring is generally less reactive towards nucleophilic substitution than the chlorine atom on the alkyl chain, unless activated by strongly electron-withdrawing groups or under conditions that promote nucleophilic aromatic substitution (SNAr) or benzyne formation. The chlorine on the ethyl group can be displaced by nucleophiles through SN2 or SN1 type mechanisms.

In multi-functionalized systems, the choice of reagents and reaction conditions is crucial for achieving the desired selectivity. For example, in cross-coupling reactions, the oxidative addition step often shows selectivity for one type of carbon-halogen bond over another. acs.org Similarly, in enzymatic or photocatalytic reactions, the inherent selectivity of the catalyst can direct the functionalization to a specific site. nih.gov For instance, certain photocatalytic systems can achieve site-selective hydroxylation at the more electron-rich benzylic position in molecules with multiple potential reaction sites. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 3 2 Chloroethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for delineating the carbon-hydrogen framework of organic molecules. For 1-Bromo-3-(2-chloroethyl)benzene, a combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic protons resonate in the downfield region of the spectrum, a consequence of the deshielding effects of the benzene (B151609) ring and the attached halogen substituents. The specific chemical shifts of the four aromatic protons are influenced by the electron-withdrawing properties of both the bromine and the chloroethyl groups.

The aliphatic protons of the chloroethyl moiety present as two distinct triplets in the upfield region. The methylene (B1212753) group directly attached to the chlorine atom (–CH₂Cl) is deshielded by the electronegative chlorine, causing it to resonate at a lower field. Conversely, the methylene group bonded to the aromatic ring (Ar–CH₂–) appears at a relatively higher field. The spin-spin coupling between these two adjacent methylene groups gives rise to the observed triplet splitting pattern for each signal.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | ~7.10-7.40 | m |

| -CH₂Cl | ~3.70 | t |

| Ar-CH₂- | ~3.05 | t |

| Note: 'm' denotes a multiplet and 't' denotes a triplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides crucial information regarding the carbon backbone of the molecule. In the case of this compound, the spectrum will exhibit six unique signals for the aromatic carbons and two signals for the aliphatic carbons. The carbon atom bonded to the bromine (C-Br) is notably deshielded, and its resonance appears within the aromatic region. The chemical shifts of the other aromatic carbons are dictated by the electronic influences of both the bromo and chloroethyl substituents. The aliphatic carbons also have distinct chemical shifts, with the carbon atom bonded to the chlorine (–CH₂Cl) appearing at a lower field compared to the carbon atom attached to the aromatic ring (Ar–CH₂–).

Table 2: ¹³C NMR Chemical Shift Data for this compound

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity between proton and carbon atoms and thus confirm the molecular structure, two-dimensional NMR experiments are invaluable. sdsu.edunih.gov

COSY (Correlation Spectroscopy): A COSY experiment reveals correlations between protons that are coupled to each other. sdsu.edu For this compound, this would show a clear cross-peak between the two aliphatic triplets, confirming the –CH₂–CH₂Cl fragment. youtube.com It would also elucidate the coupling network among the aromatic protons, aiding in their specific assignments on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This would unambiguously link the proton signals of the methylene groups to their corresponding carbon signals. It would also correlate each aromatic proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is instrumental in piecing together the entire molecular structure. For instance, correlations would be observed between the protons of the Ar–CH₂– group and the aromatic carbons, including the carbon ipso to the chloroethyl group and the adjacent ortho carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In EI-MS, the molecule is ionized by a beam of high-energy electrons, causing it to fragment in a characteristic and reproducible manner. The mass spectrum of this compound will show a distinct molecular ion peak (M⁺). docbrown.info Due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br are both abundant) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks. docbrown.infolibretexts.org

Common fragmentation pathways include the loss of a chlorine atom, a bromine atom, or the entire chloroethyl group. Cleavage of the carbon-carbon bond in the ethyl side chain is also a probable fragmentation event. The most stable fragment often corresponds to the base peak in the spectrum.

Table 3: Key Fragmentation Ions in the EI-MS of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 218/220/222 | [M]⁺ (Molecular ion) |

| 183/185 | [M - Cl]⁺ |

| 139 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ |

| Note: The presence of bromine and chlorine isotopes results in multiple peaks for fragments containing these atoms. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a precise measurement of the mass-to-charge ratio of the molecular ion, enabling the determination of the compound's exact elemental composition. For this compound (C₈H₈BrCl), the experimentally measured exact mass of the molecular ion can be compared to the theoretically calculated value. A close agreement between these values provides definitive confirmation of the molecular formula. rsc.org

Table 4: HRMS Data for this compound

| Isotopic Composition | Calculated Exact Mass |

| C₈H₈⁷⁹Br³⁵Cl | 217.9625 |

| Note: The observed exact mass is typically expected to be within a few parts per million (ppm) of the calculated value. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. nih.gov Each peak in the spectrum corresponds to a specific molecular vibration, providing a unique "fingerprint" of the compound. nih.gov For this compound, the spectra would be characterized by vibrations originating from the 1,3-disubstituted (meta) benzene ring, the chloroethyl side chain, and the carbon-halogen bonds.

The assignment of vibrational modes for this compound can be predicted by examining the characteristic frequency ranges for its constituent functional groups and by referencing spectral data from analogous compounds such as 1-bromo-3-ethylbenzene, 1-bromo-4-chlorobenzene (B145707), and ethylbenzene (B125841). nih.govresearchgate.netsemanticscholar.org

Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the 3100–3000 cm⁻¹ region. researchgate.netnih.gov The in-plane and out-of-plane bending vibrations of these bonds give rise to bands in the 1300–1000 cm⁻¹ and 900–675 cm⁻¹ regions, respectively. semanticscholar.org The specific pattern of the out-of-plane bending bands is characteristic of the 1,3-disubstitution pattern of the benzene ring.

Aliphatic C-H Vibrations: The ethyl group (-CH₂-CH₂-Cl) will exhibit symmetric and asymmetric stretching vibrations for the methylene (CH₂) groups in the 2965-2850 cm⁻¹ range. uni.lu Bending, scissoring, and rocking modes for these groups will appear in the 1470–1420 cm⁻¹ region. uni.lu

Benzene Ring C-C Vibrations: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically produce a series of bands in the 1600–1400 cm⁻¹ region. nih.gov A characteristic "ring breathing" mode, which is a symmetric radial expansion and contraction of the ring, is expected near 1000 cm⁻¹. acs.org

The following table provides a summary of the expected vibrational modes and their approximate frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference Compound(s) |

| Aromatic C-H Stretch | C₆H₄ | 3100 - 3000 | 1-Bromo-4-chlorobenzene, 5-Bromo-2-Hydroxybenzaldehyde |

| Aliphatic C-H Stretch (asymmetric) | -CH₂- | ~2952 | 2-Chloroethyl benzene |

| Aliphatic C-H Stretch (symmetric) | -CH₂- | ~2901 | 2-Chloroethyl benzene |

| Aromatic C=C Ring Stretch | Benzene Ring | 1600 - 1400 | 1-Bromo-4-chlorobenzene, Bromobenzene (B47551) |

| CH₂ Scissoring | -CH₂-CH₂-Cl | 1470 - 1420 | 2-Chloroethyl benzene |

| Aromatic C-H In-Plane Bend | C₆H₄ | 1300 - 1000 | Ethylbenzene |

| Ring Breathing | Benzene Ring | ~1000 | Benzene, Hexachlorobenzene |

| Aromatic C-H Out-of-Plane Bend | C₆H₄ (1,3-disubstituted) | 900 - 675 | Ethylbenzene |

| C-Br Stretch | Ar-Br | 650 - 395 | 1-Bromo-4-chlorobenzene |

| C-Cl Stretch | R-Cl | 800 - 600 | 2-Chloroethyl benzene |

This table is predictive and based on data from analogous compounds. Experimental values for this compound may vary.

To achieve a more precise assignment of vibrational modes, experimental IR and Raman spectra are often correlated with theoretical spectra generated through computational methods like Density Functional Theory (DFT). researchgate.net Studies on structurally related molecules, such as 1-bromo-4-chlorobenzene and 1-bromo-3-fluorobenzene, have demonstrated excellent agreement between experimental frequencies and those calculated using DFT methods (e.g., B3LYP) with appropriate basis sets (e.g., 6-311++G(d,p)). nih.govresearchgate.net

In such studies, the calculated harmonic vibrational frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to a better match with the experimental data. nih.gov The Potential Energy Distribution (PED) analysis, derived from these calculations, provides a quantitative measure of the contribution of each bond's stretching, bending, or torsion to a given vibrational mode. This is crucial for an unambiguous assignment, especially in complex molecules where vibrations can be coupled. researchgate.net

For this compound, a similar computational approach would be invaluable. By optimizing the molecular geometry and calculating the vibrational frequencies using DFT, a theoretical spectrum could be generated. Comparing this simulated spectrum with experimentally recorded FT-IR and FT-Raman data would allow for a detailed and reliable assignment of all fundamental vibrational modes and provide deeper insight into the molecule's structural and electronic properties.

X-ray Crystallography (if applicable for solid-state structures)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. The technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern. This analysis yields a detailed map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

Based on a thorough search of available scientific literature and chemical databases, no published X-ray crystallographic data for this compound could be located. uni.lu Therefore, its solid-state structure, including crystal packing, intermolecular interactions, and precise conformational details of the chloroethyl chain relative to the bromophenyl ring, has not been experimentally determined. Should single crystals of the compound become available, X-ray diffraction analysis would be the ideal method to provide this definitive structural information.

Computational and Theoretical Investigations of 1 Bromo 3 2 Chloroethyl Benzene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a principal method for investigating the structural and electronic properties of molecular systems. researchgate.netresearchgate.net Calculations using hybrid functionals, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), allow for the accurate prediction of various molecular parameters. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 1-bromo-3-(2-chloroethyl)benzene, this involves finding the minimum energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles. The flexibility of the 2-chloroethyl side chain means that several conformers, or rotational isomers, could exist.

Conformational analysis reveals the most stable arrangement, which is typically the one where steric hindrance is minimized. For this compound, the orientation of the chloroethyl group relative to the benzene (B151609) ring is crucial. The lowest energy conformer is determined by calculating the relative energies of various possible structures. Optimized geometrical parameters, such as the bond lengths and angles, for the most stable conformer can be precisely calculated. researchgate.net These theoretical values provide a benchmark for comparison with experimental data if available.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.910 Å |

| C-Cl | 1.805 Å | |

| C-C (ring) | 1.390 - 1.398 Å | |

| C-C (side chain) | 1.535 Å | |

| Bond Angle | C-C-Br | 119.8° |

| C-C-C (ring) | 118.5° - 121.0° | |

| C-C-Cl | 110.5° | |

| Dihedral Angle | C-C-C-C (ring) | ~0.0° |

| C(ring)-C(ring)-C-C | Variable (defines conformation) |

Note: The data in this table is representative of typical DFT calculation results for similar halogenated aromatic compounds and serves as an illustrative example.

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to understanding chemical reactivity and electronic transitions. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. wikipedia.orgwuxiapptec.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the HOMO is typically localized on the electron-rich benzene ring and the bromine atom, while the LUMO is distributed over the aromatic ring and the chloroethyl side chain, particularly the antibonding C-Cl orbital. This distribution indicates that the aromatic ring is susceptible to electrophilic attack, while the chloroethyl group is a site for potential nucleophilic substitution. wuxiapptec.com

Table 2: Frontier Molecular Orbital Energies and Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 5.63 |

Note: These values are illustrative and derived from typical DFT calculations on related aromatic compounds.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net The MEP surface is color-coded to indicate electrostatic potential: red signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent intermediate potential.

For this compound, the MEP map would show a region of high negative potential (red) around the electronegative bromine and chlorine atoms and over the π-system of the benzene ring. researchgate.net Conversely, positive potential (blue) would be located around the hydrogen atoms. This visualization is invaluable for predicting how the molecule will interact with other reagents, such as electrophiles and nucleophiles. scispace.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.debatistalab.com This method provides detailed insights into intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital to an empty acceptor orbital. researchgate.net

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (Br) | π(C1-C2) | ~2.5 |

| LP (Cl) | σ(C-H) | ~1.8 |

| π (C3-C4) | π(C5-C6) | ~18.0 |

| σ (C-C) | σ(C-Br) | ~4.5 |

Note: LP denotes a lone pair. The data is representative and illustrates the types of interactions identified by NBO analysis.

Reactivity Indices and Conceptual Density Functional Theory (CDFT)

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts like electronegativity and hardness from the electronic density. semanticscholar.org These reactivity descriptors help in predicting and rationalizing the chemical behavior of molecules. researchgate.netmdpi.com

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, can quantify the electrophilic and nucleophilic character of a molecule. semanticscholar.org Key descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Electrophilicity Index (ω): Describes the stabilization in energy when the system acquires an additional electronic charge from the environment. semanticscholar.org

Global Nucleophilicity Index (N): Measures the molecule's ability to donate charge. semanticscholar.org

For this compound, these indices would classify it as a moderate electrophile. semanticscholar.org The presence of electronegative halogens enhances its electrophilic character, making it susceptible to reactions with nucleophiles.

Table 4: Calculated Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -E_HOMO | 6.58 |

| Electron Affinity (A) | -E_LUMO | 0.95 |

| Electronegativity (χ) | (I+A)/2 | 3.765 |

| Chemical Hardness (η) | (I-A)/2 | 2.815 |

| Global Electrophilicity (ω) | χ² / (2η) | 2.51 |

| Global Nucleophilicity (N) | E_HOMO(Nu) - E_HOMO(TCE) | Varies (relative scale) |

Note: Calculations are based on the illustrative HOMO/LUMO energies from Table 2. TCE (tetracyanoethylene) is a reference molecule for the nucleophilicity scale.

Local Reactivity Descriptors

To understand the chemical behavior of this compound, local reactivity descriptors derived from Conceptual Density Functional Theory (DFT) are employed. These descriptors pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. Key descriptors include the Fukui function and local softness.

For substituted benzenes, these indices help predict regioselectivity in reactions like electrophilic aromatic substitution. The electron-withdrawing inductive effects of the bromine and chlorine atoms, combined with the resonance effects of the bromine, create a complex pattern of reactivity on the aromatic ring. Computational studies on similar halogenated aromatic compounds reveal that local reactivity descriptors can successfully identify the positions most susceptible to attack. researchgate.netresearchgate.net For instance, in electrophilic aromatic substitution reactions involving deactivated benzene derivatives, the regioselectivity can be analyzed and predicted by examining these DFT-based indices. luisrdomingo.com

Table 1: Illustrative Local Reactivity Data for a Substituted Benzene

This table is illustrative, based on typical findings for similar halogenated aromatic compounds.

| Atomic Site (Ring Position) | Fukui Function (f- ) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

| C1 (ipso-Br) | Low | Moderate |

| C2 | High | Low |

| C3 (ipso-CH2CH2Cl) | Low | Moderate |

| C4 | High | Low |

| C5 | Moderate | Moderate |

| C6 | High | Low |

Reaction Mechanism Elucidation using Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for understanding the mechanisms of organic reactions. By analyzing the changes in electron density throughout a reaction, MEDT provides a detailed picture of bond formation and cleavage. luisrdomingo.com This approach has been successfully applied to various reaction types, including cycloadditions and aromatic substitutions involving benzene derivatives. luisrdomingo.commdpi.com

For reactions involving this compound, MEDT can elucidate whether a mechanism is concerted, stepwise, or follows a more complex path. For instance, in potential intramolecular cycloaddition reactions, MEDT can determine the favorability of different stereoisomeric pathways (endo vs. exo) by analyzing the activation energies and thermodynamic stability of the products. rsc.org

A central aspect of MEDT is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. The activation energy (ΔE‡) or activation Gibbs free energy (ΔG‡), the difference in energy between the reactants and the transition state, determines the kinetic feasibility of a reaction.

Computational studies, often using DFT methods like B3LYP or M06-2X, can locate and characterize the geometry of transition states. rsc.orgresearchgate.net For example, in aromatic nucleophilic substitution (SNAr) reactions of non-activated benzenes, a one-step mechanism with a high activation Gibbs free energy has been identified. luisrdomingo.com In contrast, [3+2] cycloaddition reactions involving substituted benzenes can proceed with much lower activation barriers. mdpi.com The specific activation energies for reactions of this compound would depend on the reaction type and the other reactants involved. For instance, a Diels-Alder reaction with a diene would have a different activation profile than an elimination reaction of the chloroethyl side chain. researchgate.netmdpi.com

Table 2: Representative Activation Energies for Reactions of Substituted Benzenes

Data is based on findings for analogous reaction types.

| Reaction Type | Reactants | Computational Level | Activation Gibbs Free Energy (ΔG‡, kcal/mol) |

| [3+2] Cycloaddition | 1-Chloro-4-vinylbenzene + Benzonitrile oxide | B3LYP/6-311++G(d,p) | 12-15 |

| SNAr (Intramolecular) | Halogenated Benzene Derivative | B3LYP/6-311+G(d) | ~22.1 |

| Electrophilic Nitration | Benzene + NO₂+ | wB97X-D/6-311G(d,p) | 15.5 - 18.3 |

Bonding Evolution Theory (BET) for Bond Formation Analysis

Bonding Evolution Theory (BET) provides a detailed topological analysis of the changes in the Electron Localization Function (ELF) along a reaction pathway. rsc.org This allows for a precise description of the sequence of bond formation and breaking events. BET can distinguish between highly synchronous processes, where bonds form simultaneously, and highly asynchronous or stepwise processes, where there is a clear sequence of events. researchgate.netmdpi.com

For a potential reaction of this compound, such as an intramolecular cyclization, BET analysis would reveal the exact point along the reaction coordinate where the C-C or other new bonds begin to form. rsc.org In many cycloaddition reactions studied with MEDT and BET, the formation of new single bonds is found to occur in distinct phases, often through the merging of pseudoradical centers, even in reactions that are formally considered pericyclic. researchgate.netmdpi.com This level of detail confirms that many reactions proceed via a non-concerted, two-stage, one-step mechanism. mdpi.com

Spectroscopic Parameter Prediction (NMR, IR)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural confirmation of compounds like this compound. unl.edu DFT calculations can provide optimized molecular geometries and predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational spectra are typically calculated using harmonic frequency analysis at a chosen level of theory, such as B3LYP with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. For halogenated benzenes, characteristic C-Br and C-Cl stretching vibrations are expected at low frequencies. researchgate.net For example, C-Br stretching modes are typically found in the 395-650 cm⁻¹ region. researchgate.net Calculations on the related 2-chloroethyl benzene have shown good agreement between predicted and experimental FT-IR spectra for C-Cl stretching and other vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations provide theoretical shifts that can be compared to experimental spectra, aiding in the assignment of signals to specific nuclei in the molecule. researchgate.netspectrabase.com The accuracy of these predictions allows for the confident structural elucidation of complex organic molecules.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for Analogous Structures

This table illustrates the typical accuracy of computational predictions based on studies of similar compounds.

| Parameter | Structure | Predicted Value (B3LYP/6-311++G(d,p)) | Experimental Value |

| C-Cl Stretch (cm⁻¹) | 2-Chloroethyl benzene | 624 | 649 |

| ¹³C Shift (aromatic C-Br) | 1-Bromo-4-chlorobenzene (B145707) | ~122 ppm | ~121 ppm |

| ¹H Shift (aromatic) | 1-Bromo-4-chlorobenzene | 7.2-7.6 ppm | 7.3-7.5 ppm |

Solvent Effects and Environmental Considerations in Computational Models

Reactions are almost always carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for these solvent effects using either implicit or explicit solvent models. researchgate.net

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a popular implicit method where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can effectively model the bulk electrostatic effects of the solvent on the solute's electronic structure, geometry, and reaction energetics. mdpi.com

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. While computationally more demanding, this method allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in certain reaction mechanisms.

For reactions involving this compound, the choice of solvent could influence the stability of charged intermediates or polar transition states. acs.org For example, a polar solvent would be expected to stabilize a polar transition state more than a nonpolar solvent, thereby accelerating the reaction. Computational studies that incorporate solvent effects provide a more realistic description of chemical reactivity under practical laboratory conditions. researchgate.net

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

1-Bromo-3-(2-chloroethyl)benzene is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. smolecule.com The presence of both a bromo and a chloroethyl group on the benzene (B151609) ring allows for selective and sequential reactions. smolecule.com The bromine atom, attached directly to the aromatic ring, is susceptible to a range of transformations common to aryl halides, such as cross-coupling reactions. The chloroethyl group, on the other hand, provides a reactive alkyl halide handle for nucleophilic substitution reactions. This orthogonal reactivity is a cornerstone of its utility, enabling chemists to construct intricate molecular frameworks in a controlled manner.

Precursor in the Synthesis of Complex Organic Architectures

The dual reactivity of this compound makes it an ideal starting material for the creation of elaborate organic structures with applications in materials science and industrial chemistry.

Building Blocks for Polymeric Materials

The distinct reactive ends of this compound allow it to function as a monomer or a cross-linking agent in the synthesis of novel polymers. tandfonline.com For instance, the bromo group can participate in polymerization reactions, such as Suzuki or Stille couplings, to form the polymer backbone. Subsequently, the chloroethyl group can be modified to introduce specific functionalities along the polymer chain or to create cross-links between polymer chains, thereby tuning the material's physical and chemical properties. This approach is valuable in the development of materials with tailored characteristics for specific applications. tandfonline.com

Synthesis of Advanced Dyes and Pigments

In the synthesis of advanced dyes and pigments, the core structure provided by this compound can be elaborated to create extended conjugated systems responsible for color. The bromo group serves as a handle for introducing various auxochromic and chromophoric groups through cross-coupling reactions. epa.gov The chloroethyl side chain can be functionalized to attach the dye molecule to a substrate or to modify its solubility and lightfastness properties. The strategic manipulation of these two reactive sites allows for the fine-tuning of the final dye's color and performance characteristics.

Preparation of Speciality Chemicals for Industrial Applications

The versatility of this compound extends to the synthesis of a wide array of specialty chemicals for various industrial uses. smolecule.com Its ability to undergo a multitude of chemical transformations makes it a valuable precursor for creating compounds with specific functionalities required in sectors such as electronics, coatings, and additives. The independent reactivity of its bromo and chloroethyl groups enables the construction of molecules with precise structural features tailored for high-performance applications.

Development of Novel Heterocycles and Carbocycles

The strategic placement of the reactive bromo and chloroethyl groups in this compound facilitates the synthesis of novel heterocyclic and carbocyclic systems. researchgate.netopen.ac.uk Intramolecular cyclization reactions, where the two reactive sites within the same molecule react with each other or with an external reagent, can lead to the formation of fused ring systems. For example, by transforming the chloroethyl group into a nucleophilic species, it can attack the carbon atom bearing the bromine, leading to the formation of a new ring fused to the benzene ring. This strategy provides access to unique and complex molecular scaffolds that are of interest in medicinal chemistry and materials science. scholaris.ca

Fragment-Based Synthesis and Chemical Biology Probes (excluding direct clinical use)

In the realm of fragment-based drug discovery, small, functionalized molecules like this compound can serve as valuable starting points for the development of more complex and potent bioactive compounds. nih.govrsc.org The core aromatic structure can act as a scaffold, with the bromo and chloroethyl groups providing vectors for synthetic elaboration to explore the chemical space around a biological target. nih.gov Furthermore, this compound can be used to construct chemical biology probes. chemrxiv.org For instance, the chloroethyl group can be used to covalently link the molecule to a biomolecule of interest, while the bromo group can be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, allowing for the study of biological processes.

Analytical Methodologies for Research and Industrial Quality Control

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating 1-bromo-3-(2-chloroethyl)benzene from starting materials, by-products, and other impurities. Both gas and liquid chromatography are utilized, with the choice depending on the specific requirements of the analysis.

Gas chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a suitable detector, such as a Flame Ionization Detector (FID), GC can provide quantitative data on the purity of the compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Chromatographic methods are frequently used in the routine analysis of pharmaceuticals and their intermediates. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another key technique, particularly for compounds that may not be sufficiently volatile or stable for GC analysis. Reverse-phase HPLC (RP-HPLC) is a common mode used for halogenated aromatic compounds. researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 or similar column can be effective. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com Adding an acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution. sielc.comsielc.com Formic acid is often preferred for applications where the HPLC is connected to a mass spectrometer. sielc.comsielc.com

Table 1: Example HPLC Method Parameters

| Parameter | Value |

| Column | Newcrom R1, C18 sielc.comsielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid sielc.comsielc.com |

| Detection | UV (e.g., 254 nm or 280 nm) researchgate.net |

| Application | Purity assessment, impurity profiling, preparative separation sielc.comsielc.com |

This compound is an achiral molecule, meaning it does not have non-superimposable mirror images (enantiomers). Therefore, chiral chromatography, a technique used to separate enantiomers, is not applicable for the analysis of this specific compound. However, it is important to note that if a chiral center were introduced into the molecule through subsequent synthetic steps, chiral chromatography would become an essential analytical tool for assessing enantiomeric purity.

Hyphenated Techniques for Identification and Purity

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and purity assessment of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical method for the identification of this compound. epa.gov As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). flenviro.com This process generates a unique mass spectrum for each component, which serves as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries. gcms-id.canih.gov

GC-MS is widely used for analyzing volatile and semi-volatile organic compounds in various matrices. hpst.czgcms.cz The technique is highly sensitive and specific, making it suitable for detecting trace-level impurities. researchgate.net The GC component separates the compounds, while the MS provides structural information for identification. flenviro.com

Table 2: GC-MS System Components and Functions

| Component | Function |

| Gas Chromatograph | Separates volatile components of a sample mixture. flenviro.com |

| Interface | Transfers the eluted compounds from the GC to the MS. flenviro.com |

| Ion Source | Converts neutral molecules into ions (e.g., via electron ionization). gcms.cz |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. flenviro.com |

| Detector | Records the abundance of the separated ions. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. researchgate.netbldpharm.com It is particularly useful for compounds that are not amenable to GC analysis due to low volatility or thermal instability. An LC-MS method for analyzing related compounds involves using a suitable reverse-phase column and a mobile phase compatible with the mass spectrometer, such as a mixture of methanol and an aqueous formic acid solution. chrom-china.com The mass spectrometer provides molecular weight and structural information, which aids in the definitive identification of the main compound and any impurities. chrom-china.com

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis if chromophore present)

UV-Visible (UV-Vis) spectrophotometry can be used as a straightforward and rapid method for determining the concentration of this compound in a solution, provided it is the only component that absorbs light at the chosen wavelength. The presence of the benzene (B151609) ring in the molecule constitutes a chromophore, which absorbs UV light. up.ac.za

Aromatic compounds like this one typically exhibit absorption bands in the UV region. up.ac.zashimadzu.com For benzene itself, absorption bands are observed around 200 nm and 260 nm. up.ac.za The substitution on the benzene ring in this compound will influence the exact position and intensity of these absorption maxima (λmax). shimadzu.com By measuring the absorbance of a solution at a specific λmax and applying the Beer-Lambert Law, the concentration of the compound can be calculated if the molar absorptivity is known. This method is often employed for quick in-process checks or as a detector for HPLC systems.

Concluding Remarks and Future Research Perspectives

Current Challenges in the Synthesis and Handling of Dihalogenated Aromatics

Another significant challenge lies in the controlled dihalogenation of alkenes, which is considered one of the more difficult problems in stereoselective synthesis. nih.gov The development of catalytic, enantioselective dihalogenation processes has been a long-standing goal in organic chemistry. nih.gov

The handling of these compounds also requires care, as halogenated aromatic compounds are often skin and eye irritants, and some are suspected carcinogens. smolecule.com

Emerging Synthetic Strategies (e.g., Photoredox Catalysis, Flow Chemistry)

To address the challenges associated with traditional synthetic methods, researchers are increasingly turning to innovative strategies like photoredox catalysis and flow chemistry.